Bis(2-nitrophenyl)methane
CAS No.: 21540-57-8
Cat. No.: VC8017347
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21540-57-8 |
|---|---|
| Molecular Formula | C13H10N2O4 |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | 1-nitro-2-[(2-nitrophenyl)methyl]benzene |
| Standard InChI | InChI=1S/C13H10N2O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2 |
| Standard InChI Key | NABSHCGXYOFMDL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Molecular Properties
Bis(2-nitrophenyl)methane, also known as 1,1'-methylenebis[2-nitrobenzene] or 2,2'-dinitrodiphenylmethane, is a dinitro-substituted bibenzyl derivative. Its molecular formula is C₁₃H₁₀N₂O₄, with a molecular weight of 258.23 g/mol . The compound’s IUPAC name reflects the positioning of nitro groups on the ortho positions of the benzene rings, which significantly influences its stereoelectronic properties.
Key Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₄ | |
| Molecular Weight | 258.23 g/mol | |
| Melting Point | Not reported | – |
| Crystal System | Monoclinic | |
| Space Group | P₂₁/c |
The absence of reported melting points in the literature suggests further experimental characterization is needed.
Crystal Structure and Intermolecular Interactions
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P₂₁/c) with distinct stereochemical features :
Crystallographic Data:
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Nitro/Benzene) | 16.64° (Ring 1), 28.02° (Ring 2) | |
| Benzene-Benzene Dihedral | 87.72° | |
| π-π Stacking Distance | 3.494 Å | |
| Intermolecular N⋯O | 2.981 Å | |
| Intermolecular C⋯O | 3.060 Å |
The nitro groups exhibit significant twisting relative to the benzene planes, creating a sterically hindered conformation. This distortion facilitates weak intermolecular interactions, including:
-
N⋯O and C⋯O contacts: Suggestive of dipole-dipole interactions between nitro groups .
-
π-π stacking: Between one benzene ring and its inversion-related counterpart, stabilizing the crystal lattice .
Comparative Analysis with Bibenzyl Derivatives
Bis(2-nitrophenyl)methane belongs to the bibenzyl family, which includes compounds like 4,4'-(ethane-1,2-diyl)dianiline. Key differences include:
The para-substituted analog demonstrates higher synthetic yields due to reduced steric hindrance, highlighting the ortho isomer’s challenges in catalytic reduction .
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